Oral Bioavailability and Favorable Pharmacokinetic Profile of Avoralstat vs. Injectable Biologics
Avoralstat demonstrates oral bioavailability, a key differentiator from injectable plasma kallikrein inhibitors like lanadelumab and ecallantide. In a Phase 1 study in healthy volunteers, avoralstat exhibited a bi-exponential elimination profile with a terminal half-life of 12–31 hours [1]. This PK profile supports a three-times-daily (TID) oral dosing regimen, which was selected for Phase 3 trials at 400 mg every 8 hours (q8h) [1]. This contrasts sharply with lanadelumab, a monoclonal antibody with a half-life of approximately 14 days administered subcutaneously every 2 weeks [2], and ecallantide, a recombinant protein with a half-life of about 2 hours administered subcutaneously for acute attacks [3]. The oral route of Avoralstat offers a non-invasive alternative, potentially improving patient compliance and enabling different research protocols.
| Evidence Dimension | Route of Administration and Half-life |
|---|---|
| Target Compound Data | Oral, terminal half-life 12–31 hours [1] |
| Comparator Or Baseline | Lanadelumab: Subcutaneous, half-life ~14 days [2]; Ecallantide: Subcutaneous, half-life ~2 hours [3] |
| Quantified Difference | Avoralstat is the only oral agent among these comparators; half-life is intermediate, allowing for TID dosing. |
| Conditions | Phase 1 study in healthy volunteers (Avoralstat) [1]; Phase 3 trials in HAE patients (Lanadelumab, Ecallantide) [2][3]. |
Why This Matters
The oral route of administration is a critical selection criterion for research models requiring long-term prophylaxis without the need for injections.
- [1] Cornpropst M, Collis P, Collier J, et al. Safety, pharmacokinetics, and pharmacodynamics of avoralstat, an oral plasma kallikrein inhibitor: phase 1 study. Allergy. 2016;71(12):1676-1683. doi:10.1111/all.12930 View Source
- [2] Banerji A, Busse P, Shennak M, et al. Inhibiting Plasma Kallikrein for Hereditary Angioedema Prophylaxis. N Engl J Med. 2017;376(8):717-728. doi:10.1056/NEJMoa1605767 View Source
- [3] Cicardi M, Levy RJ, McNeil DL, et al. Ecallantide for the treatment of acute attacks in hereditary angioedema. N Engl J Med. 2010;363(6):523-531. doi:10.1056/NEJMoa0905079 View Source
